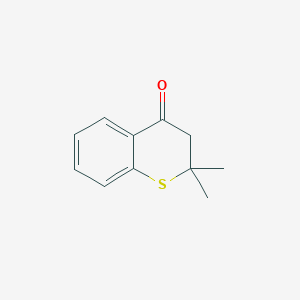

2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Description

Properties

IUPAC Name |

2,2-dimethyl-3H-thiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMCSSKIPWJNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at reflux conditions . This reaction leads to the formation of the benzothiopyran ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying sulfur-containing heterocycles.

Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Electronic Effects: Sulfur in benzothiopyranones enhances π-electron delocalization compared to oxygen analogs, influencing redox behavior .

- Biological Performance: Amino-substituted derivatives show superior antimicrobial activity, while methyl-substituted analogs excel in metabolic stability .

Biological Activity

2,2-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the class of benzothiopyrans. Its unique structure, featuring a benzene ring fused to a thiopyran ring with two methyl groups at the 2-position and a carbonyl group at the 4-position, contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

- Molecular Formula : CHO

- Molecular Weight : Approximately 162.23 g/mol

- CAS Number : 1198-96-5

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.

- Antiviral Potential : The compound has been investigated for its potential as a precursor in synthesizing antiviral agents. Its thiopyran moiety is particularly noted for its ability to interact with biological targets relevant to viral infections.

- Enzyme Modulation : Interaction studies indicate that this compound may modulate enzyme activity or receptor binding, which is crucial for designing therapeutic agents targeting specific disease pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have been employed to elucidate its binding affinities to various proteins and enzymes involved in disease processes. These studies often utilize techniques such as:

- Molecular Docking : To predict the preferred orientation of the compound when bound to a target protein.

- Spectroscopic Methods : To study interaction mechanisms at a molecular level.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Investigated anti-inflammatory effects in vitro; demonstrated significant inhibition of pro-inflammatory cytokines. |

| Study B (2021) | Evaluated antiviral activity against specific viral strains; showed promising results in reducing viral replication. |

| Study C (2023) | Focused on enzyme modulation; reported enhanced binding affinity to cyclooxygenase enzymes, suggesting potential analgesic properties. |

Synthesis and Derivatives

Various synthesis methods have been developed for this compound, allowing for the generation of derivatives with distinct pharmacological properties. For example:

- Reactions with amines can yield substituted thiopyran derivatives that may exhibit different biological activities.

Q & A

Q. What are the optimized synthetic protocols for 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one, and how can purity be ensured?

The compound can be synthesized via cyclization or substitution reactions using precursors like thiobenzoyl derivatives. A validated protocol involves conjugated addition–elimination with sulfinyl groups as leaving agents, yielding high-purity products. Purification is achieved through recrystallization in isopropanol, avoiding column chromatography. Purity (>95%) is confirmed via HPLC or GC-MS, as commercial analytical data may be unavailable .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the thiopyran ring and methyl substituents. Mass spectrometry (MS) verifies molecular weight (C₁₁H₁₂OS, 192.27 g/mol). Infrared (IR) spectroscopy identifies the ketone (C=O stretch ~1700 cm⁻¹) and sulfur-containing moieties. X-ray crystallography resolves stereochemical ambiguities .

Q. What safety precautions are required when handling this compound in the laboratory?

Classified under GHS Category 4 acute toxicity and Category 2 skin/eye irritant. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How does the sulfur atom in the thiopyran ring influence reactivity compared to oxygen analogs (e.g., benzopyranones)?

The sulfur atom increases electron density at the 4-position, enhancing nucleophilic substitution reactivity. Computational studies (DFT) show reduced aromatic stabilization compared to benzopyranones, favoring ring-opening reactions under acidic conditions. Comparative kinetic studies with 2,2-dimethyltetrahydropyran-4-one reveal faster thiopyranone degradation in oxidative environments .

Q. What methodological challenges arise in analyzing this compound’s stability under varying pH conditions?

Degradation studies require LC-MS/MS with ion-pairing agents (e.g., ammonium acetate) to separate acidic byproducts. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days. Conflicting data on hydrolytic stability may stem from residual solvent effects; use deuterated buffers for NMR-based kinetic monitoring .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify the 3-position as most electrophilic (Fukui indices: f⁻=0.12). Molecular docking predicts enhanced bioactivity for 3-nitro derivatives due to improved hydrogen bonding with kinase active sites. Validate with synthetic trials and X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., antifungal assays) may arise from solvent polarity or cell line variations. Standardize assays using dimethyl sulfoxide (DMSO) controls (<0.1% v/v) and reference compounds like fluconazole. Meta-analyses of structure-activity relationships (SAR) for analogs (e.g., 2-amino derivatives) clarify potency trends .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Method (Citation) |

|---|---|---|

| Molecular Weight | 192.27 g/mol | MS |

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 2.8 ± 0.3 | Shake-Flask Method |

Table 2. Recommended Analytical Conditions

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, 30:70 MeOH/H₂O, 1 mL/min | Purity analysis |

| ¹H NMR | CDCl₃, 400 MHz, δ 2.15 (s, 6H, CH₃) | Structural confirmation |

Critical Research Gaps

- Mechanistic Studies : Elucidate the role of sulfur in photooxidation pathways using time-resolved spectroscopy.

- Toxicokinetics : Develop in vitro models to assess metabolic clearance via cytochrome P450 isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.